O-Phenyl phosphorothioate
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Overview
Description
O-Phenyl phosphorothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorothioate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its reactivity, make it a valuable compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Phenyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus pentasulfide (P4S10) in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of this compound . Another method involves the use of thiophosphate salts, where O,O’-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: O-Phenyl phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phosphorothioate oxides, hydrides, and various substituted phosphorothioate derivatives .
Scientific Research Applications
O-Phenyl phosphorothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which O-Phenyl phosphorothioate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted. The pathways involved often include the disruption of normal cellular processes, leading to therapeutic or toxic effects .
Comparison with Similar Compounds
O,O-Diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408): This compound is similar in structure and is used as an insecticide.
Phosphorothionates and Phosphorodithioates: These compounds share similar phosphorus-sulfur bonds and are used in various applications, including agriculture and medicine.
Uniqueness: O-Phenyl phosphorothioate is unique due to its specific phenyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Properties
CAS No. |
21847-41-6 |
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Molecular Formula |
C6H5O3PS-2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
dioxido-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2 |
InChI Key |
LWJWGXUXSVJWBY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)([O-])[O-] |
Origin of Product |
United States |
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